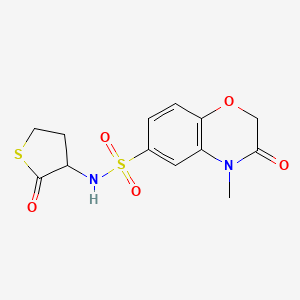
4-methyl-3-oxo-N-(2-oxotetrahydrothiophen-3-yl)-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-METHYL-3-OXO-N-(2-OXOTHIOLAN-3-YL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-6-SULFONAMIDE: is a complex organic compound with a unique structure that includes a benzoxazine ring, a sulfonamide group, and a thiolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYL-3-OXO-N-(2-OXOTHIOLAN-3-YL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-6-SULFONAMIDE typically involves multiple steps:
Formation of the Benzoxazine Ring: This can be achieved through the reaction of an appropriate phenol derivative with formaldehyde and an amine.
Introduction of the Sulfonamide Group:
Attachment of the Thiolane Ring: The thiolane ring can be introduced through a nucleophilic substitution reaction, where a thiolane derivative reacts with the benzoxazine-sulfonamide intermediate.
Final Modifications: The final steps may include methylation and oxidation reactions to achieve the desired structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiolane ring and the methyl group.
Reduction: Reduction reactions can occur at the oxo groups, converting them to hydroxyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted benzoxazines and sulfonamides.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The sulfonamide group is known for its ability to inhibit certain enzymes, making this compound a potential candidate for drug development.
Medicine
Antibacterial Agents: Sulfonamides are well-known for their antibacterial properties, and this compound could be explored for similar applications.
Anti-inflammatory Agents: The compound’s structure suggests potential anti-inflammatory activity.
Industry
Materials Science: The compound’s unique structure could be utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-METHYL-3-OXO-N-(2-OXOTHIOLAN-3-YL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-6-SULFONAMIDE involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can bind to the active site of enzymes, inhibiting their activity. The benzoxazine ring and thiolane ring may also interact with various biological molecules, contributing to the compound’s overall effect.
Comparison with Similar Compounds
Similar Compounds
4-METHYL-3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-6-SULFONAMIDE: Lacks the thiolane ring, which may affect its biological activity.
3-OXO-N-(2-OXOTHIOLAN-3-YL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-6-SULFONAMIDE: Lacks the methyl group, potentially altering its chemical reactivity.
Uniqueness
The presence of both the thiolane ring and the sulfonamide group in 4-METHYL-3-OXO-N-(2-OXOTHIOLAN-3-YL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-6-SULFONAMIDE makes it unique compared to similar compounds. This combination of functional groups may enhance its biological activity and chemical versatility.
Properties
Molecular Formula |
C13H14N2O5S2 |
|---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
4-methyl-3-oxo-N-(2-oxothiolan-3-yl)-1,4-benzoxazine-6-sulfonamide |
InChI |
InChI=1S/C13H14N2O5S2/c1-15-10-6-8(2-3-11(10)20-7-12(15)16)22(18,19)14-9-4-5-21-13(9)17/h2-3,6,9,14H,4-5,7H2,1H3 |
InChI Key |
IXVKJZHGCPOBSW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)COC2=C1C=C(C=C2)S(=O)(=O)NC3CCSC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(5-bromofuran-2-yl)methyl]-3-[(phenylsulfonyl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11471685.png)
![5-(4-fluorophenyl)-1,3,6-trimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11471697.png)
![2-amino-5-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B11471705.png)
![3-(4-chlorophenyl)-6,7-dihydro-4H-pyrazolo[1,5-a][1,3]diazepine-5,8-dione](/img/structure/B11471713.png)
![N-[2-(1H-imidazol-4-yl)ethyl]-3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide](/img/structure/B11471715.png)
![diethyl (6E)-2-(4-chlorophenyl)-4-hydroxy-4-methyl-6-{2-[(4-methylphenyl)sulfonyl]hydrazinylidene}cyclohexane-1,3-dicarboxylate](/img/structure/B11471718.png)
![2-amino-4-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B11471720.png)
![3-(phenylamino)-4-[4-(trifluoromethyl)phenyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11471721.png)
![2-methoxyethyl 5-hydroxy-1-[2-(4-methoxyphenyl)ethyl]-2-methyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B11471722.png)
![methyl 4-(2,4-dimethylphenyl)-6-{[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11471730.png)
![3-(4-Fluorophenyl)-5-oxo-7-[4-(2-phenylethoxy)phenyl]-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11471732.png)
![2-{[5-(4-amino-1,2,5-oxadiazol-3-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-cyclopentylacetamide](/img/structure/B11471739.png)
![3-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B11471752.png)
![2-{4-[3-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)-2-propynyl]piperazino}-1-ethanol](/img/structure/B11471756.png)
